2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
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Description
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C17H16N6O3S and its molecular weight is 384.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research efforts have led to the synthesis of various derivatives related to the compound , focusing on their potential as antimicrobial agents. For instance, a study reported the synthesis and evaluation of thiazolidin-4-one derivatives, aiming to explore their antimicrobial activity. These efforts underline the importance of such compounds in developing new therapeutic agents (Baviskar et al., 2013).
Another dimension of research involves the creation of novel coordination complexes with metals, such as Co(II) and Cu(II), derived from pyrazole-acetamide derivatives. These studies not only advance the understanding of the structural properties of these complexes but also explore their antioxidant activities, indicating potential applications in addressing oxidative stress-related pathologies (Chkirate et al., 2019).
Potential Biological Activities
The antimicrobial potential of synthesized compounds showcases a significant area of application. For example, novel antimicrobial agents have been developed through the synthesis of pyrimidine-triazole derivatives, highlighting the compound's role in combating bacterial and fungal infections (Majithiya and Bheshdadia, 2022).
Additionally, the synthesis of acetamide derivatives has been explored for their antibacterial and antifungal activities, demonstrating the compound's relevance in developing new treatments for infectious diseases (MahyavanshiJyotindra et al., 2011).
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-11-3-2-4-12(9-11)16-20-21-17(22(16)18)27-10-15(24)19-13-5-7-14(8-6-13)23(25)26/h2-9H,10,18H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUBEQUGKLMBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.